methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C21H18N2O7S and its molecular weight is 442.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
A significant aspect of the scientific research surrounding this compound involves its synthesis and the formation of derivatives. For instance, Gabriele et al. (2006) developed a new synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, highlighting the importance of this compound in creating new chemical structures. This process involved tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing stereoselectivity with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006). Similarly, Yavari et al. (2017) synthesized functionalized arylthio-acrylates and benzo[4,5]thiazolo[3,2-a]azepines from 2-methylbenzothiazole and acetylenic esters, indicating the compound's role in the creation of diverse chemical structures (Yavari et al., 2017).
Chemical Behavior and Reactions
The chemical behavior of the compound in various reactions is another area of interest. Sokolov et al. (2012) studied the behavior of a similar compound, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions, leading to the creation of various derivatives (Sokolov et al., 2012). Additionally, Labanauskas et al. (2000) synthesized compounds with anti-inflammatory activity, demonstrating the compound's potential in medicinal chemistry (Labanauskas et al., 2000).
Potential Biological Applications
While excluding drug use and dosage information, it's worth noting that some studies have explored the potential biological applications of similar compounds. For instance, Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019). This suggests a possible application in developing antimicrobial agents.
Mechanism of Action
Target of Action
The compound, also known as “methyl 2-[(5Z)-5-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate”, primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system and play a crucial role in regulating immune response and inflammation .
Mode of Action
The compound interacts with its targets, the CB2 receptors, by acting as a ligand . It binds to these receptors, triggering a series of biochemical reactions that result in the modulation of immune response and inflammation .
Biochemical Pathways
The binding of the compound to the CB2 receptors affects the endocannabinoid signaling pathway . This pathway plays a key role in the regulation of various physiological processes, including pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the modulation of immune response and inflammation. By binding to the CB2 receptors, the compound can potentially alleviate symptoms associated with conditions like chronic pain and inflammatory diseases .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-26-19(24)10-23-12-8-15-16(28-7-6-27-15)9-18(12)31-21(23)22-20(25)17-11-29-13-4-2-3-5-14(13)30-17/h2-5,8-9,17H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQDKBVCMEGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4COC5=CC=CC=C5O4)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.